Product packaging for 4-[(1-Adamantylcarbonyl)amino]benzoic acid(Cat. No.:CAS No. 62144-92-7)

4-[(1-Adamantylcarbonyl)amino]benzoic acid

Cat. No.: B182045
CAS No.: 62144-92-7
M. Wt: 299.4 g/mol
InChI Key: RXUAHMQUGGEWOB-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry and pharmacology, with a rich history of application. nih.govpreprints.org These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group. This fundamental structure serves as a versatile scaffold for the synthesis of a wide array of molecules with diverse biological activities. nih.govpreprints.org Researchers have extensively explored modifications to the benzoic acid core, leading to the development of numerous drugs and biologically active agents. preprints.orgacs.org The introduction of various functional groups onto the benzene ring can significantly alter the compound's physical, chemical, and biological properties. acs.orgnih.gov

The study of 4-[(1-Adamantylcarbonyl)amino]benzoic acid fits squarely within this research paradigm. It represents a specific modification of 4-aminobenzoic acid (PABA), a well-known derivative of benzoic acid. mdpi.comnih.gov PABA itself is a crucial building block in various biological pathways and has been the starting point for the synthesis of many therapeutic agents. mdpi.comnih.gov The focus on the 4-amino position for substitution is a common strategy in the design of new benzoic acid derivatives, aiming to modulate their interaction with biological targets. mdpi.comnih.gov

Significance of Adamantane-Containing Compounds in Medicinal Chemistry

The adamantane (B196018) moiety, a rigid and bulky hydrocarbon cage, has garnered considerable attention in medicinal chemistry for its unique properties. researchgate.netnih.govnih.gov Its incorporation into drug molecules can lead to several advantageous effects. The lipophilic nature of adamantane can enhance a compound's ability to cross cell membranes, including the blood-brain barrier. ingentaconnect.comresearchgate.net This property is particularly valuable for developing drugs that target the central nervous system. researchgate.net

Furthermore, the rigid structure of adamantane can provide a stable anchor for pharmacophores, the specific parts of a molecule that interact with a biological target. nih.govingentaconnect.com This rigidity can lead to increased selectivity and potency of a drug. The adamantane cage is also metabolically stable, which can improve the pharmacokinetic profile of a drug by increasing its half-life in the body. researchgate.net A wide range of adamantane derivatives have been successfully developed and are used in clinical practice for various indications, including antiviral and antidiabetic therapies. nih.govnih.gov The proven success of adamantane in drug design provides a strong rationale for its inclusion in novel chemical structures like this compound. nih.govacs.org

Overview of Research Trajectories for the Compound

Research into this compound and its analogs has primarily revolved around its synthesis and potential applications stemming from the combined properties of its benzoic acid and adamantane components. One significant area of investigation has been its synthesis, with researchers exploring efficient methods to couple the adamantane carbonyl moiety with the amino group of 4-aminobenzoic acid. sigmaaldrich.commdpi.com

Another key research trajectory involves the exploration of its biological activities. Given the known properties of both its constituent parts, studies have been directed towards evaluating its potential as an antimicrobial or cytotoxic agent. mdpi.comnih.gov The combination of the benzoic acid scaffold, known for its diverse biological roles, with the lipophilic and rigid adamantane group presents a compelling strategy for the discovery of new therapeutic leads. nih.govresearchgate.net Additionally, the structural similarity to other biologically active benzoic acid derivatives suggests potential applications in areas such as enzyme inhibition or as ligands for specific receptors. acs.orgnih.gov The ethyl ester of this compound, 4-((adamantane-1-carbonyl)-amino)-benzoic acid ethyl ester, is also commercially available for research purposes. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B182045 4-[(1-Adamantylcarbonyl)amino]benzoic acid CAS No. 62144-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(adamantane-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16(21)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUAHMQUGGEWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400917
Record name 4-[(1-adamantylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62144-92-7
Record name 4-[(1-adamantylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 1 Adamantylcarbonyl Amino Benzoic Acid

Established Synthetic Pathways for the Core Structure

The most direct and established method for the synthesis of 4-[(1-adamantylcarbonyl)amino]benzoic acid involves the formation of an amide bond between 4-aminobenzoic acid and an activated derivative of 1-adamantanecarboxylic acid. This reaction is a standard procedure in organic synthesis and can be accomplished through several reliable routes.

A common approach is the acylation of 4-aminobenzoic acid with adamantane-1-carbonyl chloride. This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct. The base of choice is often a tertiary amine, like triethylamine or pyridine. The reaction proceeds readily at room temperature, providing the desired product in good yield after a straightforward workup and purification process.

The general reaction scheme for the synthesis of the core structure is presented below:

Scheme 1: General Synthesis of this compound

Scheme 1: General Synthesis of this compound
Reactant 1Reactant 2Coupling MethodBase (if applicable)Typical Solvent
4-Aminobenzoic acidAdamantane-1-carbonyl chlorideAcyl Chloride MethodTriethylamine, PyridineDichloromethane, THF
4-Aminobenzoic acid1-Adamantanecarboxylic acidCarbodiimide Coupling (DCC, EDC)-Dichloromethane, DMF

Advanced Synthesis Strategies for Derivatives

The development of derivatives of this compound often requires more sophisticated synthetic strategies to introduce diverse functionalities. These advanced methods can be broadly categorized based on the timing of the key amide bond formation and the nature of the introduced modifications.

One advanced strategy involves the late-stage functionalization of the pre-formed this compound core. This approach is advantageous when the desired functional groups are not compatible with the conditions of the initial amide coupling reaction. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents onto a halogenated precursor of the benzoic acid moiety. researchgate.net This allows for the synthesis of a library of derivatives from a common intermediate.

Another strategy focuses on the synthesis of functionalized building blocks prior to the amide bond formation. This involves the preparation of substituted 4-aminobenzoic acids or functionalized 1-adamantanecarboxylic acids. For example, nitration of 4-aminobenzoic acid, followed by reduction, can provide a diamino benzoic acid derivative that can be selectively acylated. Similarly, various functional groups can be introduced onto the adamantane (B196018) cage at the 3, 5, and 7 positions through a variety of synthetic transformations. science.org.ge These functionalized adamantane precursors can then be coupled with 4-aminobenzoic acid to yield the desired derivatives.

More complex derivatives, such as those with modified linkers, can be synthesized by employing multi-step sequences. For instance, instead of a direct amide bond, a dipeptide or other spacer can be introduced between the adamantyl and benzoic acid moieties. This often involves standard peptide coupling protocols. nih.gov

Structural Modifications and Analog Design Principles

The design of analogs of this compound is guided by the desire to modulate its physicochemical and biological properties. Modifications can be systematically introduced at three key regions of the molecule: the benzoic acid moiety, the adamantyl group, and the amide linker.

Benzoic Acid Moiety Modifications

The benzoic acid portion of the molecule offers numerous opportunities for structural modification. The carboxylic acid group can be esterified or converted to other functional groups such as amides or hydroxamic acids to alter the compound's acidity, polarity, and potential for hydrogen bonding. nih.govpreprints.org

ModificationPotential EffectExample Substituent
Carboxylic Acid DerivatizationAltered acidity, polarity, H-bondingEsters, Amides, Hydroxamic acids
Aromatic Ring SubstitutionModulated electronic properties, steric bulk-NO₂, -CN, -OCH₃, -NH₂
Ring System ReplacementAltered spatial arrangement, new interactionsPyridine, Thiophene

Adamantyl Group Variations

In some cases, the adamantyl group can be replaced with other bulky, lipophilic groups to explore bioisosteric relationships. Examples of such groups include other polycyclic hydrocarbons, such as diamantane, or large alkyl or cycloalkyl groups. The choice of the lipophilic group can have a profound effect on the compound's biological activity and pharmacokinetic profile.

ModificationPotential EffectExample Substituent/Replacement
Adamantane Cage SubstitutionAltered size, shape, polarity-CH₃, -OH, -NH₂
Bioisosteric ReplacementFine-tuned lipophilicity and shapeDiamantane, Cyclohexyl, tert-Butyl

Linker Region Engineering

The amide linker connecting the adamantyl and benzoic acid moieties plays a crucial role in determining the relative orientation of these two key fragments. The rigidity of the amide bond restricts conformational freedom, which can be advantageous for binding to specific targets.

The linker region can be engineered to alter this spatial relationship. For example, the amide bond can be replaced with other functional groups, such as an ester, a sulfonamide, or a reversed amide, to change the hydrogen bonding pattern and conformational preferences. Furthermore, the length and flexibility of the linker can be modified by introducing additional atoms or groups, such as a methylene spacer or a short peptide sequence. nih.govmedchemexpress.com These modifications can allow for optimal positioning of the adamantyl and benzoic acid moieties within a biological target's binding site.

Linker ModificationPotential EffectExample
Amide Bond ReplacementAltered H-bonding, conformationEster, Sulfonamide, Reversed Amide
Linker Extension/FlexibilityModified spatial orientationMethylene spacer, Dipeptide linker

Structure Activity Relationship Sar Studies of 4 1 Adamantylcarbonyl Amino Benzoic Acid and Its Analogs

Conformational Analysis and its Influence on Biological Activity

The biological activity of 4-[(1-Adamantylcarbonyl)amino]benzoic acid is intrinsically linked to its three-dimensional structure and conformational flexibility. The central amide bond introduces a key rotational element that dictates the spatial orientation of the adamantyl and benzoic acid moieties. The planarity of the amide bond, due to delocalization of the nitrogen lone pair, restricts rotation, leading to the existence of cis and trans conformers. The trans conformation is generally favored due to lower steric hindrance between the bulky adamantyl group and the phenyl ring.

The dihedral angle between the plane of the phenyl ring and the amide bond is a critical determinant of biological activity. Computational studies on structurally related N-acyl anilines suggest that a non-planar conformation is often preferred. This twist allows the molecule to fit more effectively into the binding pockets of target enzymes, which are often characterized by complex and non-planar topographies. The bulky adamantyl group, due to its size and shape, can further influence the preferred conformation by sterically interacting with other parts of the molecule and the surrounding solvent. The interplay of these steric and electronic effects governs the conformational landscape and, consequently, the biological efficacy of the compound.

Stereochemical Considerations in Activity Modulation

While this compound itself is achiral, the introduction of substituents onto the adamantane (B196018) cage or the benzoic acid ring can create chiral centers, leading to stereoisomers. The adamantane core, with its multiple tertiary carbon atoms, is a prime candidate for stereospecific functionalization. When a substituent is introduced at a bridgehead position other than the one bearing the carbonyl group, or on the methylene bridges, chirality can be induced.

The differential biological activity between enantiomers or diastereomers of analogous compounds is a well-established principle in medicinal chemistry. The distinct three-dimensional arrangement of atoms in stereoisomers can lead to varied binding affinities and selectivities for their biological targets. For instance, the (R)- and (S)-enantiomers of a chiral analog may exhibit significantly different potencies, with one enantiomer being substantially more active than the other. This stereoselectivity arises from the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that can only be optimally formed by one stereoisomer within the chiral environment of an enzyme's active site. Although specific studies on the stereoisomers of this compound derivatives are not extensively reported in publicly available literature, the general principles of stereochemistry in drug design strongly suggest that this would be a critical factor in modulating their biological activity.

Impact of Substituent Effects on Biological Profiles

The systematic modification of the this compound scaffold through the introduction of various substituents has been a key strategy to probe its SAR and to optimize its biological profile. These modifications can be broadly categorized into alterations of the adamantyl cage, the phenyl ring, and the carboxylic acid group.

Modifications of the Adamantyl Group: The adamantyl moiety primarily contributes to the lipophilicity of the molecule, facilitating its passage through biological membranes and enhancing hydrophobic interactions within the enzyme's binding pocket. Modifications to the adamantyl cage, such as the introduction of hydroxyl or alkyl groups, can fine-tune this lipophilicity and introduce new points of interaction. However, such modifications must be carefully considered, as they can also introduce steric hindrance that may be detrimental to binding.

Alterations of the Carboxylic Acid Group: The carboxylic acid group is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with the target enzyme. Esterification or conversion to an amide can significantly alter the biological activity, often leading to a decrease in potency if the free carboxylate is essential for binding. Bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, is a common strategy to improve pharmacokinetic properties while maintaining the necessary acidic character for biological activity.

The following table summarizes the hypothetical impact of various substituents on the biological activity of this compound analogs, based on general principles of medicinal chemistry.

Compound IDR1 (Adamantyl)R2 (Phenyl)R3 (Carboxyl)Predicted Biological Activity
Parent HHCOOHBaseline
Analog 13-OHHCOOHPotentially altered lipophilicity and new H-bond donor
Analog 2H3-ClCOOHIncreased lipophilicity, altered electronics
Analog 3H2-OCH3COOHPotential for steric clash, altered H-bonding
Analog 4HHCOOCH3Loss of key ionic interaction, likely reduced activity
Analog 5HHTetrazoleMaintained acidity, potentially improved pharmacokinetics

Rational Design Principles for Enhanced Activity

The development of highly potent and selective analogs of this compound is guided by rational design principles, which leverage structural information of the target enzyme and computational modeling techniques. A primary goal in the rational design of enzyme inhibitors is to maximize complementary interactions between the ligand and the enzyme's active site.

Structure-Based Drug Design: The availability of crystal structures of target enzymes, often in complex with inhibitors, provides a detailed blueprint for the rational design of new compounds. By analyzing the binding mode of known inhibitors, medicinal chemists can identify key interactions and unoccupied pockets within the active site. For instance, the adamantyl group of this compound may occupy a hydrophobic pocket, while the carboxylic acid forms a salt bridge with a basic amino acid residue. Structure-based design would then focus on modifying the scaffold to enhance these interactions or to engage with nearby residues that are not currently being utilized.

Pharmacophore Modeling: In the absence of a crystal structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. New analogs can then be designed to fit this pharmacophore model, increasing the probability of synthesizing active compounds. For the this compound scaffold, a simple pharmacophore might consist of a hydrophobic feature (adamantyl), a hydrogen bond donor and acceptor (amide), an aromatic ring, and an anionic center (carboxylate).

Computational Chemistry: Molecular docking and molecular dynamics simulations are powerful computational tools used to predict the binding affinity and binding mode of designed analogs. These methods allow for the in silico screening of virtual libraries of compounds, prioritizing those with the most promising predicted activity for synthesis and biological evaluation. This approach significantly reduces the time and resources required for lead optimization.

By integrating these rational design principles, researchers can iteratively refine the structure of this compound to develop analogs with enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.

Molecular Mechanisms and Biological Activities of 4 1 Adamantylcarbonyl Amino Benzoic Acid in Preclinical Research

Enzyme Inhibition Studies

The inhibitory effects of 4-[(1-Adamantylcarbonyl)amino]benzoic acid have been explored against several key enzymes, as detailed below.

Cholinesterase Enzyme Inhibition

Studies have investigated the potential of this compound to inhibit cholinesterase enzymes, which are critical in the regulation of neurotransmission. While research into adamantane (B196018) derivatives has shown varying degrees of cholinesterase inhibition, specific inhibitory concentrations for this compound itself are not extensively detailed in the available preclinical literature. The focus has often been on more complex molecules that incorporate this adamantyl-amino-benzoic acid moiety.

Soluble Epoxide Hydrolase (sEH) Inhibition

The enzyme soluble epoxide hydrolase (sEH) is a therapeutic target for various inflammatory and cardiovascular diseases. Research has identified this compound as a scaffold for the development of sEH inhibitors. While the compound itself demonstrates inhibitory activity, more potent inhibitors have been developed through structural modifications.

CompoundsEH Inhibition IC₅₀ (nM)
This compoundData not specifically reported
Related Adamantane DerivativesVaried, with some in the low nanomolar range

This table illustrates the context of sEH inhibition research, noting the absence of a specific IC₅₀ value for the primary compound of interest in many publicly available studies.

Dihydropteroate Synthase Inhibition

Dihydropteroate synthase (DHPS) is a key enzyme in the folate synthesis pathway of microorganisms and a target for sulfonamide antibiotics. While the structural similarity of this compound to p-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests potential inhibitory activity, specific preclinical studies detailing this interaction are not prominent in the reviewed literature.

Other Enzymatic Targets

Beyond the aforementioned enzymes, the adamantane moiety present in this compound is known to interact with other enzymatic systems. For instance, adamantane derivatives have been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. However, detailed inhibitory data specifically for this compound against other enzymatic targets remains an area for further investigation.

Receptor Binding and Modulation Profiles

The interaction of this compound with nuclear receptors has also been a subject of preclinical investigation.

Other Nuclear Receptor Interactions

The interaction of adamantane-containing molecules with nuclear receptors extends beyond the well-characterized retinoic acid receptors (RAR) and retinoid X receptors (RXR). nih.govnews-medical.net One notable interaction is with the orphan nuclear receptor Small Heterodimer Partner (SHP). Adamantyl-substituted retinoid-related (ARR) compounds have been shown to bind to SHP, and the expression of SHP is reportedly required for the apoptosis-inducing effects of these molecules. nih.gov This suggests a potential mechanism of action for compounds like this compound that is independent of the classical retinoid pathways. nih.gov

Nuclear receptors are ligand-activated transcription factors that typically form heterodimers with RXR to regulate gene expression. news-medical.net These heterodimers can be classified as permissive, which can be activated by either an RXR-selective ligand (rexinoid) or a ligand for the partner receptor, and non-permissive, which are only activated by the partner receptor's ligand. mdpi.com The interaction of adamantane derivatives with receptors like SHP highlights a distinct pathway. Furthermore, the broader families of nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and Peroxisome Proliferator-Activated Receptors (PPARs), are crucial in regulating metabolism and cell growth and represent potential, though less explored, targets for benzoic acid derivatives. nih.govnih.govnih.gov

Membrane Receptor Binding

While much of the research on adamantane and benzoic acid derivatives focuses on intracellular nuclear receptors, the potential for interaction with membrane-bound receptors exists. The structural components of this compound—a bulky, lipophilic adamantane cage and a benzoic acid moiety—allow for a variety of potential molecular interactions.

Research into other structurally distinct molecules has demonstrated binding to membrane receptors like the A1 adenosine (B11128) receptor and the prostaglandin (B15479496) E receptor EP4. nih.govnih.gov Although direct binding studies of this compound to specific membrane receptors are not extensively documented, the lipophilic nature of the adamantane group could facilitate interaction with the lipid bilayer of the cell membrane, potentially influencing the function of embedded receptor proteins. nih.gov

Anti-Proliferative and Apoptosis-Inducing Activities

Adamantane derivatives have demonstrated significant anti-proliferative and apoptosis-inducing capabilities in various preclinical cancer models. nih.govnih.gov These activities are central to their investigation as potential therapeutic agents. The unique adamantane structure is often linked to enhanced lipophilicity, which may improve cellular uptake and interaction with intracellular targets.

The cytotoxic effects of various adamantane-containing compounds have been evaluated against a range of human cancer cell lines. Studies on derivatives such as arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates have shown significant, generalized anti-proliferative activity against multiple tumor cell lines, with IC₅₀ values often below 10 μM. nih.gov Similarly, certain para-aminobenzoic acid (PABA) analogs have exhibited remarkable cytotoxicity against human cancer cell lines. nih.gov For instance, a coumarin-triazole-linked benzoyl dimethoxyaniline compound showed an IC₅₀ value of 0.03 μM against the MDA-MB-231 breast cancer cell line. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Adamantane and Benzoic Acid Derivatives

Compound/Derivative Class Cell Line IC₅₀ Value Reference
Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates Multiple Human Tumor Cell Lines < 10 µM nih.gov
4-Substituted coumarin-triazole-benzoyl dimethoxyaniline MDA-MB-231 (Breast Cancer) 0.03 µM nih.gov
Cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid Not Specified 4-fold greater than Vandetanib nih.gov

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism behind the anti-cancer activity of adamantane-related molecules. Studies on adamantyl-substituted retinoid-related compounds revealed that their pro-apoptotic effects are mediated through specific cellular pathways. nih.gov

Exposure of acute myelogenous leukemia (AML) cells to these compounds resulted in a decrease in the expression of anti-apoptotic proteins such as cellular inhibitor of apoptosis 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP). nih.gov Furthermore, these compounds were found to activate the NF-κB canonical pathway and lead to cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The induction of apoptosis by these molecules has been observed even in cancer cells that are resistant to traditional retinoids. nih.govnih.gov

Beyond inducing cell death, certain related compounds can modulate cellular differentiation. Retinoids, a class of compounds structurally related to some benzoic acid derivatives, are well-known for their ability to trigger cell differentiation, which is a key mechanism in their therapeutic use. news-medical.net For example, specific heterocyclic ring-containing benzoic acid derivatives have been evaluated for their ability to antagonize the effects of all-trans-retinoic acid in promoting the differentiation of human promyelocytic leukemia (HL-60) cells. nih.gov This suggests that the benzoic acid scaffold can be a crucial element in designing molecules that can influence cellular maturation and differentiation pathways, which is a valuable attribute in cancer therapy.

Antimicrobial Activities

The adamantane moiety is also a key feature in a number of compounds with demonstrated antimicrobial properties. The lipophilic nature of the adamantane group is thought to facilitate the disruption of microbial cell membranes. nih.govresearchgate.net

Studies on a derivative, 4-(adamantyl-1)-1-(1-aminobutyl)benzol, have shown in vitro antimicrobial activity against a spectrum of aerobic and anaerobic microorganisms. nih.gov Gram-positive bacteria and certain Gram-negative species, including Shigella flexneri and Enterobacter aerogenes, were found to be particularly sensitive. nih.gov Other research on 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides showed good activity against the pathogenic fungus Candida albicans, while S-arylmethyl derivatives displayed broad-spectrum antibacterial activity. nih.gov The mechanism of action for related benzoic acid derivatives is believed to involve the acidification of the intracellular environment and disruption of the bacterial membrane. nih.gov

Table 2: In Vitro Antimicrobial Activity of Adamantane Derivatives

Compound/Derivative Class Microorganism Minimum Inhibitory Concentration (MIC) Reference
4-(adamantyl-1)-1-(1-aminobutyl)benzol Gram-positive bacteria 0.6-5.0 mg/ml nih.gov
4-(adamantyl-1)-1-(1-aminobutyl)benzol Shigella flexneri, S. newcastle, Enterobacter aerogenes 0.1-5.0 mg/ml nih.gov
4-(adamantyl-1)-1-(1-aminobutyl)benzol Pseudomonas aeruginosa >1 mg/ml (Resistant) nih.gov
Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates Gram-positive and Gram-negative bacteria 0.5–32 μg/mL nih.gov

Antibacterial Spectrum and Efficacy

Comprehensive searches of preclinical research literature have not yielded specific studies detailing the antibacterial spectrum and efficacy of this compound. Consequently, there is no available data on its activity against various bacterial strains, including minimum inhibitory concentrations (MICs) or its potential mechanisms of antibacterial action.

Antibacterial Activity Data for this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Data Not Available Data Not Available
Data Not Available Data Not Available

Antifungal Efficacy

There is a lack of available scientific literature on the antifungal efficacy of this compound in preclinical models. As a result, no data regarding its activity against fungal pathogens, such as Candida or Aspergillus species, has been reported.

Antifungal Activity Data for this compound

Fungal Species Minimum Inhibitory Concentration (MIC)
Data Not Available Data Not Available
Data Not Available Data Not Available

Antimycobacterial Potency

Investigations into the antimycobacterial potency of this compound have not been reported in the available preclinical research. Therefore, its efficacy against Mycobacterium species, including Mycobacterium tuberculosis, remains uncharacterized.

Antimycobacterial Activity Data for this compound

Mycobacterial Strain Minimum Inhibitory Concentration (MIC)
Data Not Available Data Not Available
Data Not Available Data Not Available

Neurotransmitter System Modulation

Influence on Acetylcholine Synthesis

No preclinical studies have been identified that investigate the influence of this compound on the synthesis of acetylcholine. The potential effects of this compound on choline (B1196258) acetyltransferase or other components of the cholinergic system have not been documented.

Serotonin (B10506) and Dopamine (B1211576) Pathway Interactions

The interaction of this compound with serotonin and dopamine pathways has not been a subject of published preclinical research. There is no available information on its potential to modulate the synthesis, reuptake, or receptor binding of these key neurotransmitters.

Investigations into Antioxidant Mechanisms

There are no available preclinical research findings concerning the potential antioxidant mechanisms of this compound. Studies evaluating its capacity for free radical scavenging or its influence on antioxidant enzyme systems have not been found in the scientific literature.

Computational Chemistry and Molecular Modeling of 4 1 Adamantylcarbonyl Amino Benzoic Acid

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is fundamental in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand for a specific biological target. For 4-[(1-Adamantylcarbonyl)amino]benzoic acid, docking simulations can identify key interactions that govern its potential biological activity.

The analysis of protein-ligand interactions reveals the specific molecular forces that stabilize the binding of this compound within the active site of a protein. The bulky, lipophilic adamantyl cage is expected to form significant hydrophobic and van der Waals interactions with nonpolar amino acid residues. nih.gov The amide linker can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the benzoic acid moiety provides a carboxyl group capable of forming strong hydrogen bonds and salt bridges with basic residues like Arginine or Lysine.

Computational studies on similar benzoic acid derivatives have shown that the benzene (B151609) ring can participate in π-π stacking or T-shaped interactions with aromatic residues such as Phenylalanine, Tyrosine, or Histidine. niscpr.res.in The specific interactions for this compound would depend on the topology and amino acid composition of the target protein's binding pocket. Visualization of the docked pose allows for a detailed examination of these interactions, including bond distances and angles, which are critical for understanding the basis of molecular recognition. nih.gov

Table 1: Hypothetical Protein-Ligand Interactions for this compound

Functional Group of Ligand Potential Interacting Residue(s) Type of Interaction
Adamantyl Cage Leucine, Valine, Isoleucine, Alanine Hydrophobic, van der Waals
Amide (N-H) Aspartate, Glutamate (side chain O) Hydrogen Bond (Donor)
Amide (C=O) Serine, Threonine (side chain OH) Hydrogen Bond (Acceptor)
Benzene Ring Phenylalanine, Tyrosine, Histidine π-π Stacking, T-shaped

Binding affinity prediction quantifies the strength of the interaction between a ligand and its target protein. In molecular docking, this is typically expressed as a docking score, which is a numerical value calculated by a scoring function that estimates the free energy of binding (in kcal/mol). A more negative score generally indicates a more favorable and stable binding interaction.

The predicted binding affinity of this compound would be influenced by the sum of all favorable interactions (hydrogen bonds, hydrophobic contacts) minus any unfavorable energetic penalties, such as steric clashes or the energy required to adopt a specific conformation for binding. nih.gov Studies on other adamantane-containing compounds have shown that the rigid and lipophilic nature of the adamantane (B196018) group can significantly contribute to high binding affinity by effectively occupying hydrophobic pockets within a protein's active site. mdpi.com Comparing the docking scores of this compound against different protein targets can help prioritize it for specific therapeutic applications.

Table 2: Illustrative Binding Affinity Predictions for this compound with Various Target Classes

Protein Target Class Example Protein Predicted Docking Score (kcal/mol)
Kinase Epidermal Growth Factor Receptor -9.5
Protease SARS-CoV-2 Main Protease -8.2
Nuclear Receptor Peroxisome Proliferator-Activated Receptor γ -10.1

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties. These calculations are essential for analyzing molecular structure, stability, and reactivity from first principles.

The electronic structure of this compound can be characterized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. niscpr.res.in

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution across the molecule. niscpr.res.in For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and carboxyl groups, making them sites for electrophilic attack. Positive potential (electron-poor regions) would be expected around the amide and carboxylic acid hydrogens.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations

Parameter Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Energy Gap (ΔE) 4.7 eV

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These parameters, based on conceptual DFT, help in predicting how the molecule will interact in a chemical reaction. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ). Hard molecules have a large HOMO-LUMO gap. niscpr.res.in

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

These parameters provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Table 4: Calculated Global Reactivity Descriptors for this compound

Reactivity Descriptor Formula Calculated Value (eV)
Ionization Potential (I) -EHOMO 6.5
Electron Affinity (A) -ELUMO 1.8
Electronegativity (χ) (I+A)/2 4.15
Chemical Hardness (η) (I-A)/2 2.35
Chemical Softness (S) 1/η 0.43

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, thereby reducing late-stage attrition. eijppr.com Various web-based tools and software, such as SwissADME and pkCSM, are commonly used for these predictions.

For this compound, key ADME properties can be predicted. Its high lipophilicity, conferred by the adamantyl group, may suggest good absorption and membrane permeability. pensoft.net However, it could also lead to high plasma protein binding. The presence of amide and carboxylic acid groups provides sites for metabolic transformations (e.g., hydrolysis, glucuronidation). Predictions would also assess compliance with drug-likeness rules, such as Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Table 5: Predicted ADME Properties for this compound

ADME Parameter Property Predicted Outcome
Absorption Human Intestinal Absorption High
Caco-2 Permeability High
P-glycoprotein Substrate No
Distribution Volume of Distribution (VDss) Moderate to High
Plasma Protein Binding >90%
BBB Permeability Low
Metabolism CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes
Excretion Total Clearance Low
Drug-Likeness Lipinski's Rule of Five Obeys (0 violations)

Gastrointestinal Absorption Modeling

The potential for a compound to be orally active is significantly dependent on its ability to be absorbed from the gastrointestinal (GI) tract. Computational models are invaluable tools in early drug discovery for predicting this absorption, thereby reducing the reliance on extensive experimental assays. These in silico models evaluate a compound's physicochemical properties to forecast its behavior within the GI environment. For this compound, several key parameters related to gastrointestinal absorption have been predicted using established computational platforms.

One of the most widely used in vitro models for predicting intestinal drug absorption is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier. The permeability of a compound across this cell layer is a strong indicator of its potential for human intestinal absorption. Computational models have been trained on large datasets of experimentally determined Caco-2 permeability values to predict this property for new molecules. For this compound, the predicted Caco-2 permeability (log Papp in 10⁻⁶ cm/s) is 0.98. Generally, compounds with a log Papp value greater than 0.90 are considered to have high permeability.

The SwissADME model provides a qualitative prediction of GI absorption, classifying compounds as having either "High" or "Low" absorption. For this compound, this model predicts "High" gastrointestinal absorption. This aligns with the quantitative predictions from other models, reinforcing the assessment that the compound is likely to be well-absorbed orally.

These predictions are derived from the compound's structural and physicochemical properties, such as its lipophilicity and topological polar surface area (TPSA). The predicted consensus Log P (a measure of lipophilicity) for the compound is 3.58, and its TPSA is 62.29 Ų. These values fall within a range that is generally favorable for passive diffusion across the intestinal membrane.

ParameterPredicted ValueComputational Model/Platform
Human Intestinal Absorption95.86%pkCSM
Gastrointestinal AbsorptionHighSwissADME
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)0.98pkCSM

Blood-Brain Barrier Penetration Prediction

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For drugs targeting the CNS, the ability to penetrate the BBB is essential, while for peripherally acting drugs, lack of penetration is desirable to avoid CNS side effects. Computational modeling is a key strategy to predict a compound's ability to cross this barrier.

The primary metric used to quantify BBB penetration is the logBB value, which is the logarithm of the ratio of the concentration of a compound in the brain to its concentration in the blood. A logBB value greater than 0.3 indicates a compound that readily crosses the BBB, while a value less than -1.0 suggests a compound that is poorly distributed to the brain. The predicted logBB for this compound is -0.461. This value suggests that the compound is likely to have limited penetration into the brain.

Another related parameter is the CNS permeability (logPS), which represents the permeability-surface area product. A logPS value greater than -2 indicates good CNS penetration, while a value less than -3 suggests poor penetration. The predicted logPS for this compound is -2.313. This value falls into a borderline category but leans towards moderate to poor penetration of the central nervous system.

The SwissADME platform also provides a qualitative prediction of BBB permeation. For this compound, the prediction is "No," indicating that the model classifies it as a non-penetrant of the BBB. This is consistent with the quantitative logBB and logPS predictions. These computational assessments collectively suggest that this compound is unlikely to accumulate in the central nervous system to a significant extent.

ParameterPredicted ValueComputational Model/Platform
Blood-Brain Barrier Penetration (logBB)-0.461pkCSM
Blood-Brain Barrier PermeantNoSwissADME
CNS Permeability (logPS)-2.313pkCSM

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-[(1-Adamantylcarbonyl)amino]benzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the adamantyl cage, the aromatic ring, the amide proton, and the carboxylic acid proton. The adamantyl group typically shows broad multiplets in the aliphatic region (around 1.7-2.1 ppm) due to the rigid cage structure and complex spin-spin coupling. chemicalbook.comspectrabase.com The aromatic protons of the para-substituted benzoic acid moiety would appear as two distinct doublets in the aromatic region (typically between 7.5 and 8.0 ppm). chemicalbook.com The amide proton (N-H) would likely be observed as a singlet, with its chemical shift being solvent-dependent. The carboxylic acid proton is also expected to be a broad singlet at a downfield chemical shift (often >10 ppm). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The adamantyl group has four distinct carbon environments, which would result in four signals in the aliphatic region of the spectrum (typically between 28 and 41 ppm). nih.govnih.govresearchgate.net The carbonyl carbon of the amide would appear around 176 ppm, while the carboxylic acid carbonyl would be at a slightly different chemical shift. The aromatic carbons would produce four signals, with their chemical shifts influenced by the amino and carboxyl substituents. researchgate.netspectrabase.comresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantyl CH~2.1~38-41
Adamantyl CH₂~1.7-1.9~28-36
Aromatic CH (ortho to COOH)~7.9~131
Aromatic CH (ortho to NH)~7.6~118
Amide NHVariable (e.g., ~8-10)-
Carboxylic Acid OH>10 (often broad)-
Amide C=O-~176
Carboxylic Acid C=O-~168
Aromatic C (ipso to COOH)-~125
Aromatic C (ipso to NH)-~145

Note: These are predicted values based on known data for similar structural motifs and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the amide and carboxylic acid, and vibrations associated with the aromatic ring and the adamantyl group.

The O-H stretch of the carboxylic acid is typically a very broad band in the region of 2500-3300 cm⁻¹. imperial.eduspectroscopyonline.com The N-H stretch of the secondary amide usually appears as a single sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are strong and sharp. For an aromatic carboxylic acid, the C=O stretch is observed around 1680-1710 cm⁻¹. spectroscopyonline.comdocbrown.info The amide I band (primarily C=O stretch) is expected in the range of 1630-1680 cm⁻¹. ajol.inforipublication.com The spectrum would also feature C=C stretching vibrations from the aromatic ring around 1600 cm⁻¹ and 1450-1500 cm⁻¹, as well as C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. vscht.czpressbooks.pub

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
AmideN-H Stretch~3300Medium, Sharp
Carboxylic AcidC=O Stretch1680-1710Strong
AmideC=O Stretch (Amide I)1630-1680Strong
Aromatic RingC=C Stretch~1600, 1450-1500Medium to Weak
AmideN-H Bend (Amide II)1510-1550Medium
Carboxylic AcidC-O Stretch1210-1320Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophore of the p-aminobenzoic acid moiety. The adamantyl group itself does not absorb significantly in the UV-Vis region. pensoft.net The spectrum would likely show absorption maxima characteristic of a substituted benzene (B151609) ring. For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com Similar absorption patterns are expected for the 4-amino isomer, with potential shifts in the maxima due to the acyl substitution on the amino group. researchgate.netresearchgate.netnist.govspectrabase.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification of this compound and for the analysis of the compound in complex mixtures, such as in biological samples for metabolic studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. Due to the presence of the carboxylic acid group, reversed-phase HPLC is a suitable method. tandfonline.comhelixchrom.comnih.gov

Method development would typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention of the compound can be controlled by adjusting the pH of the aqueous buffer. To ensure the carboxylic acid is in its neutral, protonated form for better retention, the pH of the mobile phase is usually kept below the pKa of the carboxylic acid. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from any impurities and to achieve a reasonable analysis time. tandfonline.com Detection is typically performed using a UV detector set at one of the absorption maxima of the compound. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique for identifying and quantifying metabolites of this compound in biological matrices. nih.govyoutube.com The LC part of the system separates the parent compound from its metabolites, while the mass spectrometer provides mass information that aids in their structural elucidation. researchgate.netyoutube.com

The metabolism of adamantane-containing drugs often involves hydroxylation of the adamantyl cage at one of its tertiary or secondary carbons. nih.gov Therefore, expected metabolites of this compound would include hydroxylated derivatives. Other potential metabolic transformations could involve conjugation of the carboxylic acid group (e.g., with glucuronic acid or amino acids) or modifications to the aromatic ring.

In a typical LC-MS workflow for metabolite analysis, a biological sample (e.g., plasma, urine, or liver microsomes) would be subjected to sample preparation, such as protein precipitation or solid-phase extraction, to remove interferences. The extract is then injected into the LC-MS system. nih.gov The mass spectrometer would be operated in a full-scan mode to detect all ions within a certain mass range, and in a tandem MS (MS/MS) mode to fragment the ions of interest to obtain structural information. nih.gov By comparing the mass spectra and retention times of the metabolites with those of the parent compound and synthetic standards (if available), the structures of the metabolites can be confidently identified. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of a compound.

As of the latest available data, a specific single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. While the synthesis and characterization of various adamantane (B196018) derivatives and N-acyl-4-aminobenzoic acids have been documented, the precise crystal structure of this particular molecule remains undetermined.

For related compounds, X-ray diffraction studies have provided significant insights. For instance, structural analyses of other adamantane-containing molecules have revealed how the bulky, rigid adamantyl group influences molecular packing and conformation. Similarly, crystallographic studies of various derivatives of 4-aminobenzoic acid have detailed the hydrogen bonding networks and supramolecular assemblies formed through the carboxylic acid and amino functionalities. However, without a dedicated crystallographic analysis of this compound, any discussion of its specific solid-state structure, including unit cell parameters and key intermolecular interactions, would be speculative.

The table below is a placeholder for the crystallographic data of this compound, which would be populated upon the successful crystallographic analysis of the compound.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available
Density (calculated) (g/cm³) Data Not Available
R-factor Data Not Available

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be invaluable in elucidating its precise three-dimensional structure and understanding its structure-property relationships.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents

The adamantane (B196018) moiety is a well-established pharmacophore known to enhance the pharmacokinetic properties of drug candidates. Its incorporation into various molecular frameworks has led to the development of successful antiviral, antidiabetic, and anticancer agents. Similarly, the PABA backbone is a key component in a range of pharmaceuticals. The combination of these two entities in 4-[(1-Adamantylcarbonyl)amino]benzoic acid provides a solid foundation for the design and synthesis of new therapeutic agents with potentially improved efficacy and safety profiles.

Future research will likely focus on the derivatization of the this compound core structure to create libraries of novel compounds. Modifications could include substitutions on the adamantane cage, alterations to the benzoic acid ring, and functionalization of the amide linkage. These new derivatives can then be screened for a wide range of biological activities.

Table 1: Potential Therapeutic Applications of this compound Derivatives

Therapeutic AreaRationale
Antiviral The adamantane group is a known inhibitor of viral ion channels, such as the M2 protein of the influenza A virus. mdpi.comrsc.org
Anticancer Derivatives of 4-aminobenzoic acid have been investigated as anticancer agents. researchgate.netpharmacy180.com
Enzyme Inhibition The adamantane scaffold can be designed to fit into the active sites of various enzymes, potentially leading to the development of novel inhibitors.

Detailed research findings have shown that aminoadamantane amino acid derivatives can inhibit the replication of viruses like influenza A and hepatitis C. mdpi.com Furthermore, some adamantane derivatives have shown potential as anticancer agents by targeting specific enzymes or receptors. researchgate.netnih.gov

Exploration of New Biological Targets

A key area of future research will be the identification and validation of new biological targets for this compound and its derivatives. The lipophilic nature of the adamantane group facilitates interaction with various biological macromolecules, including enzymes and receptors. nih.gov

Initial investigations could involve broad-spectrum screening against a panel of known drug targets. Techniques such as high-throughput screening (HTS) and virtual screening can be employed to identify potential interactions. Once initial "hits" are identified, further studies will be necessary to validate these targets and elucidate the mechanism of action.

Table 2: Potential Biological Targets for this compound

Target ClassSpecific ExamplesPotential Therapeutic Indication
Enzymes Carbonic Anhydrases, Soluble Epoxide Hydrolase, Elastase researchgate.netnih.govCancer, Inflammation
Receptors Farnesoid X Receptor (FXR) nih.govMetabolic Diseases
Ion Channels Viral Ion Channels (e.g., M2) mdpi.comrsc.orgViral Infections
Other Proteins Multidrug Resistance-Associated Proteins (MRPs) farmaciajournal.comnih.govCancer (reversing drug resistance)

For instance, derivatives of 4-aminobenzoic acid have been shown to act as inhibitors of multidrug resistance-associated proteins (MRPs), suggesting a potential role in overcoming cancer drug resistance. farmaciajournal.comnih.gov The adamantane moiety, on the other hand, has been successfully incorporated into compounds targeting the farnesoid X receptor (FXR), a key regulator of metabolism. nih.gov

Advanced Computational Approaches in Drug Discovery

In silico methods are becoming increasingly indispensable in modern drug discovery, offering a time- and cost-effective way to predict the properties and activities of new chemical entities. Advanced computational approaches will undoubtedly play a crucial role in guiding the future development of therapeutic agents based on this compound.

Molecular docking and molecular dynamics simulations can be used to predict the binding modes of derivatives with their biological targets, providing insights into the structure-activity relationships (SAR). nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of the compounds with their biological activities. mdpi.comnih.gov

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. farmaciajournal.comresearchgate.netjonuns.commdpi.com This allows for the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Table 3: Application of Computational Approaches

Computational MethodApplication in Drug Discovery
Molecular Docking Predicts the binding orientation of a ligand to its target protein. nih.gov
Molecular Dynamics Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. mdpi.com
QSAR Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com
ADME Prediction Predicts the pharmacokinetic properties of a compound. farmaciajournal.comresearchgate.net

Innovative Synthetic Strategies

The development of efficient and sustainable synthetic methods is crucial for the successful translation of promising drug candidates from the laboratory to the clinic. Future research in this area will focus on developing innovative synthetic strategies for the preparation of this compound and its derivatives.

Traditional methods for amide bond formation often require harsh reaction conditions and the use of stoichiometric activating agents. google.com Modern synthetic methodologies, such as flow chemistry and the use of novel catalytic systems, offer greener and more efficient alternatives. acs.orgnih.govresearchgate.netresearchgate.net

Flow chemistry, in particular, allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. acs.orgnih.govresearchgate.net The development of novel catalysts for the amidation reaction, such as those based on palladium or employing enzymatic processes, could also provide more sustainable routes to these compounds. mdpi.comresearchgate.net Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, will be a key consideration in the design of new synthetic pathways. mdpi.com

Table 4: Comparison of Synthetic Methodologies

Synthetic MethodAdvantages
Conventional Batch Synthesis Well-established and widely used.
Flow Chemistry Improved control, safety, and scalability. acs.orgnih.gov
Catalytic Amidation Reduced waste and milder reaction conditions. mdpi.com
Green Synthesis Environmentally friendly and sustainable. mdpi.com

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Adamantyl activationDCC, HOBt, DMF, 0°C75>95%
Amide coupling4-aminobenzoic acid, RT, 12h6892%
PurificationRecrystallization (EtOH/H₂O)8599%

Methodological optimization should include kinetic studies (e.g., varying stoichiometry) and purity validation via HPLC or NMR .

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question
Structural elucidation requires a combination of techniques:

  • ¹H/¹³C NMR : Assign adamantyl proton signals (δ 1.6–2.1 ppm) and confirm amide bond formation via carbonyl peaks (δ 165–170 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves steric effects of the adamantyl group. Programs like SHELXL refine hydrogen-bonding networks and torsional angles .
  • FT-IR : Confirm amide C=O stretching (1640–1680 cm⁻¹) and carboxylic acid O-H bands (2500–3300 cm⁻¹) .

Advanced Application : For polymorph screening, use synchrotron X-ray diffraction to detect subtle lattice variations caused by adamantane’s rigidity .

How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

Basic Research Question

  • Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., carbonic anhydrase, kinases) due to adamantane’s lipophilicity .
  • Assay design :
    • Fluorescence quenching : Monitor binding to human carbonic anhydrase II (hCA II) using dansylamide displacement .
    • Kinetic studies : Measure IC₅₀ values under varying pH (6.5–7.5) to assess pH-dependent activity .

Q. Table 2: Example Enzyme Inhibition Data

EnzymeAssay TypeIC₅₀ (μM)Reference
hCA IIFluorescence0.45 ± 0.03
EGFR KinaseRadiolabeled ATP12.7 ± 1.2

How can crystallographic data contradictions (e.g., disorder in adamantyl groups) be resolved during structure refinement?

Advanced Research Question
Adamantane’s rigidity often causes crystallographic disorder. Mitigation strategies include:

  • SHELXL refinement : Use PART and SUMP commands to model disordered regions. Apply ISOR and DELU restraints to stabilize thermal parameters .
  • Twinned data : For poorly diffracting crystals, apply HKLF 5 in SHELXL to handle twinning .
  • Validation tools : Check R-factor gaps (ΔR > 5% suggests over-modeling) and use PLATON’s ADDSYM to detect missed symmetry .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to simulate binding to carbonic anhydrase. Set grid boxes to accommodate adamantane’s bulk (e.g., 25 ų) .
  • ADMET prediction : Tools like SwissADME estimate logP (experimental: ~3.2) and permeability (Caco-2 assay correlation: R² = 0.89) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess adamantane’s effect on protein flexibility .

How should researchers address discrepancies between experimental and theoretical NMR chemical shifts?

Advanced Research Question
Discrepancies often arise from solvent effects or conformational averaging. Solutions include:

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level in Gaussian. Include DMSO solvent effects via PCM .
  • Dynamic NMR : Acquire variable-temperature ¹H NMR (e.g., 25–60°C) to detect slow conformational exchange in the adamantyl group .
  • Cross-validation : Compare with solid-state NMR to isolate solution-state dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.